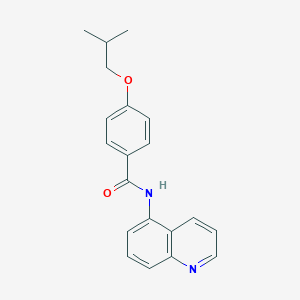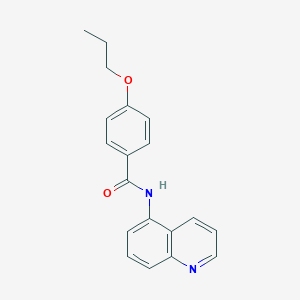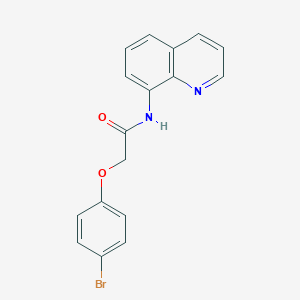![molecular formula C23H22ClN3O2S B244456 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide leads to the disruption of this signaling pathway, resulting in the inhibition of B-cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has also been shown to inhibit other kinases such as ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B-cells, reduce inflammation in autoimmune diseases, and enhance the activity of immune cells such as natural killer cells and T-cells. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has also been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of intracellular kinases. It has also shown high selectivity for BTK and other kinases, which reduces the risk of off-target effects. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in in vivo studies. It also has a short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide. One direction is to investigate its effectiveness in combination with other therapies such as chemotherapy and immunotherapy. Another direction is to study its effectiveness in different types of cancer and autoimmune diseases. There is also a need to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective inhibitors of BTK and other kinases for the treatment of cancer and autoimmune diseases.
Synthesis Methods
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-chloro-3-methylbenzoyl chloride. The resulting compound is then reacted with 4-(2-thienylcarbonyl)-1-piperazine to form N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide. The purity of the compound is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C23H22ClN3O2S |
|---|---|
Molecular Weight |
440 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-16-4-2-5-17(14-16)22(28)25-18-7-8-20(19(24)15-18)26-9-11-27(12-10-26)23(29)21-6-3-13-30-21/h2-8,13-15H,9-12H2,1H3,(H,25,28) |
InChI Key |
RTYMACYFXQSDTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

